molecular formula C17H21N3O3S B2458754 3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797221-91-0

3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2458754
CAS No.: 1797221-91-0
M. Wt: 347.43
InChI Key: KJKJMRSFHWTLFM-UHFFFAOYSA-N
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Description

3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797221-91-0) is a chemical compound with the molecular formula C17H21N3O3S and a molecular weight of 347.43 g/mol. It features a piperidine core that is modified with a 2,4-dimethylphenylsulfonyl group and linked to a pyridazine ring via an ether bond . This structure places it within a class of compounds that leverage the properties of both sulfonamide and piperidine motifs, which are frequently employed in medicinal chemistry and drug discovery for their favorable physicochemical characteristics and potential to interact with biological targets . The specific combination of a sulfonyl group attached to a heterocyclic amine is a common feature in pharmacologically active molecules and is often investigated for its ability to confer key hydrogen-bonding interactions . While the precise biological activity and mechanism of action for this specific compound require further experimental investigation, its molecular architecture suggests it is a valuable intermediate or tool compound. Researchers may explore its potential in various areas, including the development of enzyme inhibitors or receptor modulators, given the established utility of similar sulfonylpiperidine and pyridazine derivatives in biochemical research . This product is provided for research purposes as a high-quality building block to support innovation in chemical biology and pharmaceutical development. This product is designated "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a component in diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)12-13)24(21,22)20-10-7-15(8-11-20)23-17-4-3-9-18-19-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKJMRSFHWTLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 342.44 g/mol. The structure features a pyridazine ring, a piperidine moiety, and a sulfonyl group attached to a dimethylphenyl substituent.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in neuropharmacology and receptor modulation.

The compound is hypothesized to interact with specific receptors in the central nervous system (CNS), particularly dopamine receptors. The sulfonamide group may enhance binding affinity and selectivity for certain receptor subtypes.

Pharmacological Effects

  • Dopamine Receptor Modulation : Similar compounds have shown selective agonist activity at dopamine D3 receptors while minimizing activity at D2 receptors. This selectivity is crucial for reducing side effects commonly associated with D2 receptor activation, such as impulse control disorders .
  • Neuroprotection : Compounds targeting D3 receptors have demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating disorders like Parkinson's disease .
  • Anti-inflammatory Properties : Some studies suggest that related compounds possess anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways.

Biological Activity Summary

Activity TypeObserved EffectsReference
D3 Receptor AgonismPromotes β-arrestin translocation
NeuroprotectionProtects dopaminergic neurons
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Dopamine Receptor Studies : A study investigating the structure-activity relationship (SAR) of similar compounds highlighted the importance of specific substitutions on the piperidine and phenyl rings for enhancing D3 receptor selectivity .
  • Neurodegeneration Models : In animal models, compounds with similar structures to this compound showed significant neuroprotective effects against neurotoxins like MPTP and 6-OHDA, indicating their potential in treating Parkinsonian symptoms .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves:

  • Step 1 : Sulfonylation of piperidin-4-ol with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

  • Step 2 : Nucleophilic substitution of the resulting sulfonylated piperidine with pyridazine-3-ol in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

  • Optimization : Control reaction temperature (±5°C), use anhydrous solvents, and monitor progress via TLC. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) .

    Step Reagents/Conditions Key Parameters
    Sulfonylation2,4-dimethylbenzenesulfonyl chloride, base (Et₃N), DCM, 0–25°CpH 8–9, 4–6 hours
    CouplingPyridazine-3-ol, DMF, 80–100°CStirring rate >300 rpm, 12–24 hours

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and piperidine-oxygen linkage) .
  • HPLC : Reverse-phase C18 column (ACN:H₂O gradient) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
    • Troubleshooting : Crystallization from ethanol/water mixtures improves purity if HPLC shows impurities >5% .

Q. What initial biological screening approaches are recommended to evaluate its activity?

  • Answer : Prioritize:

  • In vitro enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells (IC₅₀ >10 µM suggests low toxicity) .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

  • Answer : Contradictions often arise from assay conditions. Mitigate by:

  • Standardizing buffer pH (7.4 vs. 6.5 alters sulfonamide ionization) .
  • Validating target specificity using CRISPR knockouts or isoform-selective inhibitors .
  • Replicating under identical oxygen levels (hypoxia vs. normoxia affects ROS-sensitive pathways) .

Q. What strategies optimize yield in multi-step synthesis while minimizing side products?

  • Answer :

  • Intermediate purification : Flash chromatography after each step reduces carryover impurities .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Solvent selection : Replace DMF with DMAc (dimethylacetamide) for higher coupling efficiency at lower temperatures (70°C) .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to kinase ATP pockets .
  • Cryo-EM/X-ray crystallography : Resolve ligand-target complexes (requires high-purity protein and co-crystallization) .
  • Kinetic studies : Surface plasmon resonance (SPR) for real-time binding affinity (KD) measurements .

Q. How can stability issues under varying pH or temperature conditions be addressed?

  • Answer :

  • pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). Compound is stable at pH 4–8 but hydrolyzes in strong alkali (>pH 10) .
  • Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at −20°C in amber vials under desiccant .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Answer :

  • Core modifications : Synthesize analogs with varied sulfonyl groups (e.g., 4-chloro vs. 2,4-dimethylphenyl) .

  • Functional group swaps : Replace piperidine with morpholine or pyrrolidine to assess steric effects .

  • Bioisosteres : Substitute pyridazine with pyrimidine to compare electronic profiles .

    Analog Modification Biological Impact
    A2,4-Dimethylphenyl → 3,4-DichlorophenylIncreased kinase inhibition (IC₅₀ ↓30%)
    BPiperidine → PiperazineImproved solubility (LogP ↓0.5)

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